molecular formula C10H18ClN3O B577874 3-[5-(Propan-2-yl)-1,2,4-oxadiazol-3-yl]piperidine hydrochloride CAS No. 1251925-12-8

3-[5-(Propan-2-yl)-1,2,4-oxadiazol-3-yl]piperidine hydrochloride

Cat. No.: B577874
CAS No.: 1251925-12-8
M. Wt: 231.724
InChI Key: LEDIPRKZPUSGMH-UHFFFAOYSA-N
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Description

3-[5-(Propan-2-yl)-1,2,4-oxadiazol-3-yl]piperidine hydrochloride is a compound that features a piperidine ring substituted with a 1,2,4-oxadiazole moiety. This compound is of interest due to its potential applications in various fields such as medicinal chemistry and pharmaceuticals. The presence of the piperidine ring, a common structural motif in many bioactive molecules, and the 1,2,4-oxadiazole ring, known for its diverse biological activities, makes this compound a valuable subject for research.

Scientific Research Applications

3-[5-(Propan-2-yl)-1,2,4-oxadiazol-3-yl]piperidine hydrochloride has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Explored for its potential as a therapeutic agent due to the bioactive nature of its structural components.

    Industry: Utilized in the development of new materials or as an intermediate in the production of pharmaceuticals.

Safety and Hazards

The safety information for “3-[5-(Propan-2-yl)-1,2,4-oxadiazol-3-yl]piperidine hydrochloride” indicates that it has some hazards. The GHS pictograms show a GHS07 symbol, which represents ‘Exclamation mark’ and indicates that the substance is harmful if swallowed, causes skin irritation, or causes serious eye irritation . The precautionary statements include P261, P264, P271, P280, P302+P352, P304+P340, P305+P351+P338, P312, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[5-(Propan-2-yl)-1,2,4-oxadiazol-3-yl]piperidine hydrochloride typically involves the formation of the 1,2,4-oxadiazole ring followed by its attachment to the piperidine ring. One common method is the reaction of amidoximes with carboxylic acids or their derivatives, such as acyl chlorides or esters, under basic conditions (e.g., NaOH in DMSO) at ambient temperature . The resulting 1,2,4-oxadiazole is then coupled with a piperidine derivative through various coupling reactions, such as the Suzuki–Miyaura coupling .

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the reactions using more efficient catalysts and reagents.

Chemical Reactions Analysis

Types of Reactions

3-[5-(Propan-2-yl)-1,2,4-oxadiazol-3-yl]piperidine hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to introduce additional functional groups.

    Reduction: Reduction reactions can be used to modify the oxadiazole ring or the piperidine ring.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the piperidine ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.

    Substitution: Reagents such as alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce deoxygenated compounds.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-[5-(Propan-2-yl)-1,2,4-oxadiazol-3-yl]piperidine hydrochloride is unique due to the combination of the piperidine and 1,2,4-oxadiazole rings, which confer distinct biological activities and potential therapeutic applications. This dual functionality makes it a valuable compound for further research and development in various scientific fields.

Properties

IUPAC Name

3-piperidin-3-yl-5-propan-2-yl-1,2,4-oxadiazole;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H17N3O.ClH/c1-7(2)10-12-9(13-14-10)8-4-3-5-11-6-8;/h7-8,11H,3-6H2,1-2H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LEDIPRKZPUSGMH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=NC(=NO1)C2CCCNC2.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H18ClN3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

231.72 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1251925-12-8
Record name Piperidine, 3-[5-(1-methylethyl)-1,2,4-oxadiazol-3-yl]-, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1251925-12-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-[5-(propan-2-yl)-1,2,4-oxadiazol-3-yl]piperidine hydrochloride
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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